molecular formula C10H20ClNO4 B12301564 1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride

1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride

Cat. No.: B12301564
M. Wt: 253.72 g/mol
InChI Key: HJNCSRHVIJRWLT-UHFFFAOYSA-N
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Description

1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride (CAS 34582-33-7) is a chiral glutamate derivative featuring a tert-butyl ester at position 1, a methyl ester at position 5, and an amino group at position 2, with a hydrochloride counterion . Its molecular formula is C₁₀H₂₀ClNO₄ (MW 253.73 g/mol). This compound is primarily utilized as a protected intermediate in peptide synthesis and pharmaceutical manufacturing, where the tert-butyl group serves as a steric protective moiety to prevent undesired reactions during multi-step syntheses .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-tert-butyl 5-O-methyl 2-aminopentanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4;/h7H,5-6,11H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNCSRHVIJRWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Key Reaction Steps

Starting Materials and General Framework

The compound is typically synthesized from L-glutamic acid or its derivatives, leveraging orthogonal protecting groups for the α- and γ-carboxyl groups. Two primary strategies dominate:

  • Stepwise esterification with tert-butyl and methyl groups.
  • Selective deprotection of pre-protected intermediates.
Table 1: Common Starting Materials and Their Roles
Component Role Source
L-Glutamic acid Backbone
tert-Butyl alcohol α-Carboxyl protection
Methyl chloride γ-Carboxyl protection
Triphenylchloromethane Amino group protection (Trt)
Trichloroacetimidate tert-Butyl esterification

Stepwise Esterification and Protection

Method from CN109516925B Patent

This industrial-scale method involves:

  • Dimethyl ester formation : Reacting L-glutamic acid with thionyl chloride in methanol to yield dimethyl glutamate.
  • Amino protection : Treating with triphenylchloromethane (Trt-Cl) in dichloromethane, forming Trt-protected dimethyl glutamate.
  • Selective γ-methyl ester hydrolysis : Using NaOH in methanol/THF/water (2:2:1) to remove the γ-methyl group.
  • tert-Butyl esterification : Reacting with trichloroacetimidate tert-butyl ester in dichloromethane.
  • Trt deprotection : Treating with trifluoroacetic acid (TFA) and triisopropylsilane to yield the final product.

Key Conditions :

  • Yield : 78–85% after final deprotection.
  • Purity : >98% (HPLC).
Alternative Route via Fmoc Protection

A peptide synthesis-oriented approach (Chem-Impex):

  • Fmoc protection : Reacting L-glutamic acid with Fmoc-OSu to protect the α-amino group.
  • tert-Butyl esterification : Using isobutylene or tert-butyl acetate/perchloric acid for α-carboxyl protection.
  • Methyl esterification : Treating the γ-carboxyl with methyl chloride.
  • Fmoc deprotection : Piperidine in DMF removes Fmoc, followed by HCl salt formation.

Advantages :

  • Enantiomeric excess (ee): >99% (chiral HPLC).
  • Scalability: Suitable for multi-kilogram batches.

Industrial-Scale Optimization

Continuous Flow Reactor Synthesis

A patent (CN115504893A) describes a continuous process:

  • Grignard reagent formation : 2-fluoro-5-bromopyridine reacts with isopropylmagnesium bromide in THF.
  • Nucleophilic addition : Di-tert-butyl glutamate reacts with the Grignard reagent at 60°C for 24 hours.
  • Workup : Saturated NH₄Cl quench, extraction, and crystallization.

Efficiency Metrics :

  • Throughput : 1.2 kg/h in pilot plants.
  • Impurity profile : <0.5% byproducts (LC-MS).

Analytical Characterization

Critical quality control steps include:

Table 2: Analytical Techniques and Parameters
Technique Parameters Purpose Source
Chiral HPLC Chiralpak AD-H, 210 nm detection Enantiomeric purity (S-configuration)
$$^1$$H NMR δ 1.4 (tert-butyl), 3.6 (methyl ester) Structural confirmation
HR-ESI-MS [M+H]$$^+$$ at m/z 308.16 Molecular weight verification
TGA/DSC Weight loss <1% at 150°C Stability under humidity

Comparative Analysis of Methods

Table 3: Method Comparison
Parameter Stepwise Esterification Fmoc Protection Continuous Flow
Yield 78–85% 65–72% 90–92%
Purity >98% >99% 95–97%
Cycle Time 48–72 h 24–36 h 8–12 h
Scalability Batch (100 kg) Batch (50 kg) Continuous (1+ t/year)
Cost Moderate High Low

Key Findings :

  • Batch vs. Continuous : Continuous flow reactors reduce cycle time by 70% but require higher initial capital.
  • Protection Strategy : Trt groups offer higher selectivity but necessitate harsh deprotection (TFA), whereas Fmoc is milder but costlier.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride is primarily used as a building block for synthesizing complex organic molecules. Its functional groups allow for various transformations, including:

  • Oxidation : This can produce oxo derivatives, which are useful in further synthetic pathways.
  • Reduction : The compound can be reduced to form amino acid derivatives, expanding its utility in synthetic chemistry.
  • Substitution : The amino group can engage in substitution reactions with electrophiles, producing substituted amino acid derivatives.

Biology

In biological research, this compound is studied for its potential roles in:

  • Biochemical Pathways : It may influence specific pathways and interactions within biological systems.
  • Enzyme Interactions : Its structure allows it to act as an inhibitor or modulator of various enzymes, providing insights into metabolic processes.

Medicine

The compound has been investigated for its therapeutic potential:

  • Drug Development : It serves as a precursor for developing new pharmaceuticals. Its unique structure may lead to novel therapeutic agents targeting various diseases.
  • Therapeutic Effects : Preliminary studies suggest potential benefits in treating conditions related to metabolic dysfunctions.

Industry

In industrial applications, this compound is utilized for:

  • Production of Specialty Chemicals : Its reactivity makes it suitable for creating specialty chemicals used in various applications.
  • Material Science : The compound's properties can be leveraged in developing advanced materials.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride involves its role as a protected amino acid derivative. The compound can be incorporated into peptides, where the protecting groups are removed under specific conditions to yield the active amino acid. This allows researchers to study the effects of L-isoaspartic acid in various biological systems .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Substituents (Positions 1 & 5) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride (Target Compound) tert-butyl (1), methyl (5) C₁₀H₂₀ClNO₄ 253.73 34582-33-7 Chiral (S-configuration); used in peptide synthesis for selective protection .
(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride tert-butyl (1), benzyl (5) C₁₆H₂₄ClNO₄ 329.82 105590-97-4 Bulkier benzyl group enhances lipophilicity; common in solid-phase peptide synthesis (SPPS) .
(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride tert-butyl (1), benzyl (5) C₁₆H₂₄ClNO₄ 329.82 90159-60-7 D-enantiomer; used in studies requiring stereochemical diversity .
Dimethyl L-glutamate hydrochloride methyl (1), methyl (5) C₇H₁₄ClNO₄ 211.65 1118-89-4 Simplest ester derivative; lacks steric protection, limiting use in complex syntheses .
(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride tert-butyl (1), tert-butyl (5) C₁₃H₂₆ClNO₄ 295.80 Not specified Double tert-butyl protection; high steric hindrance improves stability in acidic conditions .

Impurity Profiles and Quality Control

  • Impurities: Common impurities include incomplete esterification products (e.g., mono-tert-butyl or mono-methyl derivatives) and stereoisomers. For example, barnidipine hydrochloride synthesis () highlights the importance of monitoring residual benzyl or methyl esters during purification.
  • Regulatory Standards : Per ICH guidelines, impurities must be <0.10% for daily doses ≤2 g. Advanced chromatographic methods (HPLC, LC-MS) are employed to ensure compliance .

Biological Activity

1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride, also known as (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride, is a chiral compound with significant potential in pharmaceutical applications. Its unique structural characteristics contribute to various biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₃H₂₆ClNO₄
  • Molecular Weight : 295.80 g/mol
  • CAS Number : 172793-31-6

Structural Features :

  • Contains a tert-butyl group, a methyl group, and an amino group attached to a pentanedioate backbone.
  • The hydrochloride salt form enhances solubility in polar solvents, which is advantageous for biological assays and pharmaceutical formulations.

Biological Activities

This compound exhibits several notable biological activities:

1. Antioxidant Properties

Compounds with similar structures often demonstrate antioxidant activity. This property is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity may be attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation.

2. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. This makes them candidates for developing new antibiotics or antifungal agents. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

3. Neuroprotective Effects

Certain amino acid derivatives are being studied for their potential neuroprotective effects. This compound could aid in treating neurodegenerative diseases by protecting neurons from damage caused by oxidative stress or excitotoxicity.

The synthesis of (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride typically involves multi-step organic reactions, including protection-deprotection strategies due to the presence of the tert-butyl group.

Mechanism of Action :
The exact mechanism through which this compound exerts its biological effects is still under investigation. It is believed to interact with specific molecular targets such as enzymes or receptors, potentially acting as an inhibitor or modulator of their activity.

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantProtects against oxidative stress; potential application in cancer therapy
AntimicrobialPotential against bacterial and fungal infections
NeuroprotectiveMay protect neuronal cells from damage; implications for neurodegenerative diseases

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of amino acid derivatives, (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride was shown to reduce neuronal cell death in vitro when exposed to oxidative stressors. The findings suggest that this compound could be further explored for therapeutic applications in conditions like Alzheimer's disease.

Q & A

Basic: What are the critical steps in synthesizing 1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves a multi-step process with protective group strategies. For example, tert-butyl esters are introduced to protect carboxyl groups, enabling selective acylation. A key step involves reacting intermediates like 2-methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester under nitrogen to prevent oxidation. Azeotropic removal of solvents (e.g., toluene) under reduced pressure is critical for isolating crude products . Optimization includes:

  • Temperature Control : Room temperature for esterification to minimize side reactions.
  • Atmosphere : Nitrogen to avoid hydrolysis/oxidation of sensitive intermediates.
  • Catalysts : Use of acid scavengers (e.g., triethylamine) to stabilize reactive intermediates.

Advanced: How can enantiomeric purity be ensured during the synthesis of stereoisomers of this compound?

Methodological Answer:
Enantiomeric resolution requires chiral chromatography or crystallization with resolving agents. For instance, PharmaBlock Sciences synthesizes stereoisomers (e.g., (2S,3S) vs. (2S,3R)) using chiral auxiliaries or enantioselective catalysts. Key steps include:

  • Chiral HPLC : To separate enantiomers using columns like Chiralpak IA/IB.
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives).
  • Stereochemical Monitoring : NMR (e.g., NOESY) or X-ray crystallography to confirm absolute configurations .

Basic: What analytical techniques are prioritized for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify tert-butyl (δ ~1.4 ppm) and methyl ester (δ ~3.6 ppm) groups.
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+ for C11_{11}H21_{21}NO4_4·HCl).
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 210 nm.
  • Elemental Analysis : Carbon/nitrogen ratios to validate stoichiometry .

Advanced: How do protective groups (e.g., tert-butyl) influence the reactivity of intermediates in downstream modifications?

Methodological Answer:
The tert-butyl group acts as a steric shield, preventing undesired nucleophilic attacks on the carboxylate. For example:

  • Selective Deprotection : Hydrolysis of methyl esters (e.g., with LiOH) while retaining tert-butyl protection.
  • Stability : Tert-butyl esters resist basic conditions but are cleaved under strong acids (e.g., TFA), enabling stepwise functionalization.
  • Case Study : In PharmaBlock’s synthesis of pyrrolidine derivatives, tert-butyl protection allows selective amidation without disrupting the ester .

Basic: How can researchers troubleshoot low yields during the acylation step of this compound?

Methodological Answer:
Common issues and solutions:

  • Moisture Sensitivity : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves.
  • Incomplete Activation : Pre-activate carboxyl groups with EDC/HOBt or DCC.
  • Side Reactions : Monitor pH to avoid premature deprotection (ideal pH 7–8 for amide coupling).
  • Work-Up : Extract unreacted reagents with aqueous washes (e.g., NaHCO3_3) to improve purity .

Advanced: What in vitro biological assays are suitable for studying this compound’s activity, and how are false positives mitigated?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against serine proteases (e.g., thrombin) using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC).
  • False Positive Mitigation :
    • Counter-Screens : Use unrelated enzymes (e.g., trypsin) to rule out nonspecific inhibition.
    • Cellular Toxicity : Measure cell viability (MTT assay) to confirm activity is not due to cytotoxicity.
    • Dose-Response Curves : EC50_{50}/IC50_{50} validation across multiple replicates .

Basic: What solvent systems are optimal for recrystallizing this hydrochloride salt?

Methodological Answer:

  • Polar Solvents : Ethanol/water mixtures (e.g., 70:30 v/v) for high solubility at elevated temperatures and slow cooling.
  • Co-Solvents : Dichloromethane/hexane for gradient crystallization.
  • Yield Improvement : Seed crystals or controlled evaporation rates to enhance crystal formation .

Advanced: How does the stereochemistry of the aminopentanedioate backbone influence biological target engagement?

Methodological Answer:

  • Case Study : The (S)-configuration at C2 enhances binding to chiral pockets in enzymes (e.g., glutaminase), while the (R)-isomer may exhibit reduced affinity.
  • Docking Simulations : Molecular modeling (e.g., AutoDock Vina) predicts hydrogen bonding between the amino group and catalytic residues.
  • Empirical Validation : Compare IC50_{50} values of enantiomers in enzymatic assays .

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